Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886220-50-4
VCID: VC17262523
InChI: InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate

CAS No.: 886220-50-4

Cat. No.: VC17262523

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate - 886220-50-4

Specification

CAS No. 886220-50-4
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name methyl triazolo[4,5-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3
Standard InChI Key OSSHIDQRLRUFMA-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1C2=C(C=NC=C2)N=N1

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 1H- triazolo[4,5-c]pyridine-1-carboxylate features a bicyclic system where a 1,2,3-triazole ring is annulated to a pyridine moiety at the 4,5-position. The methyl ester group at the 1-position introduces both steric and electronic modifications that influence reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₇H₆N₄O₂
Molecular Weight178.15 g/mol
IUPAC NameMethyl triazolo[4,5-c]pyridine-1-carboxylate
Canonical SMILESCOC(=O)N1C2=C(C=NC=C2)N=N1
LogP (Predicted)0.36
Topological Polar Surface Area73.6 Ų

The compound’s moderate LogP value suggests balanced lipophilicity, making it potentially suitable for crossing biological membranes in pharmaceutical applications . Its planar aromatic system allows for π-π stacking interactions, a feature exploited in the design of heme-binding enzyme inhibitors .

Synthesis and Preparation Strategies

Esterification of Carboxylic Acid Precursors

The most direct synthesis route involves esterification of the corresponding carboxylic acid (1H- triazolo[4,5-c]pyridine-1-carboxylic acid) with methanol under acidic conditions. This method typically employs:

  • Reagents: Thionyl chloride (SOCl₂) for acid chloride formation

  • Conditions: 60–80°C reflux in anhydrous methanol

  • Yield: Estimated 70–85% based on analogous triazolopyridine esterifications

MethodTemperature (°C)Time (h)Yield (%)
Conventional Esterification80674
Microwave Cyclization1500.7589

Data adapted from

Biological Applications and Mechanistic Insights

Antimicrobial Activity

Triazolopyridine derivatives bearing ester functionalities show broad-spectrum antimicrobial effects:

  • Gram-positive Bacteria: MIC = 8–16 μg/mL against S. aureus

  • Fungal Pathogens: 72% growth inhibition of C. albicans at 32 μg/mL

  • Mechanism: Interference with microbial DNA gyrase ATPase activity

ParameterRecommendation
Personal ProtectionNitrile gloves, ANSI Z87.1 goggles
VentilationFume hood with ≥100 fpm face velocity
Spill ManagementAbsorb with vermiculite, neutralize with 5% NaOH
Storage-20°C under argon atmosphere

Derived from and OECD Guidelines for Chemical Safety

Recent Advances and Future Directions

Optical Materials Development

The rigid π-conjugated system enables applications in:

  • OLEDs: Triazolopyridine esters exhibit blue emission (λmax = 450 nm) with quantum yields up to 0.42

  • Nonlinear Optics: Second harmonic generation efficiency 3× KDP (KH₂PO₄) in crystalline phases

Catalytic Applications

Pd(II)-triazolopyridine complexes demonstrate exceptional activity in Suzuki-Miyaura couplings:

  • Turnover Frequency: 12,500 h⁻¹ at 25°C

  • Substrate Scope: Tolerates nitro, cyano, and ester functionalities

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